molecular formula C9H5BrF2O4 B12995679 6-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid

6-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid

Cat. No.: B12995679
M. Wt: 295.03 g/mol
InChI Key: RXYMPVMVMHMAMC-UHFFFAOYSA-N
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Description

6-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid is a complex organic compound that belongs to the family of benzo[d][1,3]dioxoles This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzo[d][1,3]dioxole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid typically involves multiple steps. One common method includes the bromination of 2,2-difluoro-4-methylbenzo[d][1,3]dioxole, followed by carboxylation. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

6-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,2-difluoro-1,3-benzodioxole: Similar structure but lacks the carboxylic acid group.

    2,2-Difluorobenzo[d][1,3]dioxole-5-carboxylic acid: Similar structure but lacks the bromine and methyl groups.

    4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Contains additional bromine and fluorine atoms and a different heterocyclic system.

Uniqueness

6-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid is unique due to the specific combination of bromine, fluorine, and methyl groups attached to the benzo[d][1,3]dioxole ring. This unique structure imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H5BrF2O4

Molecular Weight

295.03 g/mol

IUPAC Name

6-bromo-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid

InChI

InChI=1S/C9H5BrF2O4/c1-3-6(8(13)14)4(10)2-5-7(3)16-9(11,12)15-5/h2H,1H3,(H,13,14)

InChI Key

RXYMPVMVMHMAMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)O)Br)OC(O2)(F)F

Origin of Product

United States

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